2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-isopropoxyphenyl)methanone
Description
2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-isopropoxyphenyl)methanone is a bicyclic compound featuring a fused thia-aza ring system (2.2.1 bicyclo framework) substituted with a 4-isopropoxyphenyl ketone group. Its structural complexity implies applications in medicinal chemistry, particularly as a scaffold for drug discovery, given the prevalence of similar bicyclic systems in bioactive molecules .
Properties
IUPAC Name |
(4-propan-2-yloxyphenyl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2S/c1-10(2)18-13-5-3-11(4-6-13)15(17)16-8-14-7-12(16)9-19-14/h3-6,10,12,14H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKASPIBZKEDDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CC3CC2CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-isopropoxyphenyl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction between a suitable diene and a dienophile containing sulfur and nitrogen atoms.
Functionalization of the Bicyclic Core:
Final Assembly: The final step involves the coupling of the bicyclic core with the 4-isopropoxyphenyl group under controlled conditions to form the desired methanone derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for the Diels-Alder reaction, continuous flow systems for the Friedel-Crafts acylation, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-isopropoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the bicyclic core can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, halogens (chlorine, bromine).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-isopropoxyphenyl)methanone has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and infectious diseases.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural product analogs and novel materials.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-isopropoxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic core and the methanone moiety can interact with active sites of enzymes, potentially inhibiting their activity or modulating their function. The isopropoxyphenyl group may enhance the compound’s binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Bicyclic Core Variations
The compound’s bicyclo[2.2.1]heptane core distinguishes it from related structures with alternative ring systems. For example:
Notes and Limitations
- Data Gaps : Pharmacological profiling (e.g., IC₅₀ values, toxicity) is absent in the provided evidence, necessitating further experimental validation.
- Crystallography : The use of SHELX programs () is critical for resolving the stereochemistry of such complex bicyclic systems, ensuring accurate structure-activity relationship studies.
Biological Activity
The compound 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-isopropoxyphenyl)methanone is a bicyclic structure that has garnered attention for its potential biological activities, particularly in pharmacology. This article aims to explore its biological activity, synthesis methods, and relevant research findings, including case studies and data tables.
Molecular Characteristics
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₁₅NOS
- Molecular Weight : 219.31 g/mol
- CAS Number : 2034295-87-7
Structural Features
The compound features a thia (sulfur-containing) bicyclic system and an isopropoxyphenyl moiety, which may influence its interaction with biological targets.
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The thiazole ring's electron-rich nature may facilitate binding to these targets, potentially inhibiting their activity through competitive or allosteric mechanisms.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit a range of biological activities:
Table 1: Summary of Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Thiazole bicyclic structure | Antimicrobial, neurotransmitter modulation |
| Ethyl 4-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-4-oxobutanoate | Similar bicyclic structure | Antimicrobial, potential neurological applications |
| Cefamandole | Beta-lactam antibiotic | Effective against urinary tract infections |
Research Insights
A study highlighted the interaction of similar bicyclic compounds with PBPs, suggesting that modifications in the structure could enhance binding affinity and efficacy against resistant bacterial strains . Another investigation into the pharmacological profile of related compounds indicated a potential for modulating TAARs, which could lead to novel therapeutic applications in treating neurological disorders.
Q & A
Q. What are the optimal synthetic routes for 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-isopropoxyphenyl)methanone?
The synthesis typically involves multi-step reactions, starting with the construction of the bicyclic core via cyclization of sulfur- and nitrogen-containing precursors. For example, Friedel-Crafts acylation or coupling reactions introduce the 4-isopropoxyphenyl group. Key steps include:
- Core formation : Cyclization using amines and sulfur precursors under reflux conditions (e.g., DMF or dichloromethane) .
- Functionalization : Attachment of the aryl group via nucleophilic substitution or Pd-catalyzed cross-coupling .
- Optimization : Reaction parameters (temperature, solvent, catalyst loading) must be systematically screened via Design of Experiments (DoE) to maximize yield (>70%) and purity (>95%) .
Q. How is the compound characterized post-synthesis?
Structural confirmation requires a combination of:
- NMR spectroscopy : ¹H/¹³C NMR identifies proton/carbon environments, confirming the bicyclic framework and substituent positions .
- Mass spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C₁₆H₂₀NO₂S) .
- X-ray crystallography : Resolves stereochemistry and bond angles in the bicyclic system .
Q. What structural features influence its chemical reactivity?
The bicyclo[2.2.1]heptane core imposes rigidity, enhancing binding specificity, while the thia-aza heteroatoms increase polarity and hydrogen-bonding potential. The 4-isopropoxyphenyl group contributes to lipophilicity, affecting solubility and membrane permeability .
Advanced Research Questions
Q. How can contradictions in structure-activity relationship (SAR) data be resolved for this compound?
Discrepancies in SAR often arise from substituent electronic effects or conformational flexibility. Strategies include:
- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes to biological targets, reconciling activity differences .
- Comparative assays : Test analogs with systematic substituent variations (e.g., replacing isopropoxy with methoxy) to isolate electronic vs. steric effects .
Q. What strategies improve stability under physiological conditions?
- pH optimization : Buffered solutions (pH 6–8) minimize hydrolysis of the ketone group .
- Lyophilization : Enhances shelf-life by reducing water-mediated degradation .
- Prodrug design : Masking the ketone as a more stable enol ether or Schiff base .
Q. How to address low yields in the final coupling step?
Low yields may stem from steric hindrance or competing side reactions. Solutions include:
- Catalyst screening : Use Pd(PPh₃)₄ or Buchwald-Hartwig conditions for aryl coupling .
- Microwave-assisted synthesis : Reduces reaction time and improves efficiency .
- Purification : Gradient HPLC (C18 column, acetonitrile/water) isolates the target compound from byproducts .
Q. What experimental designs elucidate the mechanism of action?
- In vitro assays : Measure inhibition of enzymatic targets (e.g., kinases) via fluorescence polarization .
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics to receptors .
- Metabolomics : Tracks metabolic stability and degradation pathways in hepatocyte models .
Q. How to handle purification challenges due to polar functional groups?
- Counterion exchange : Convert the free base to a hydrochloride salt for improved crystallinity .
- Ion-pair chromatography : Use tetrabutylammonium acetate to enhance retention on reverse-phase columns .
Data-Driven Insights
Notes
- Methodological Focus : Answers emphasize experimental protocols over definitions.
- Advanced vs. Basic : Clear demarcation via technical depth (e.g., SAR vs. synthesis).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
